molecular formula C8H10BrN B12966476 2-Bromo-3-propylpyridine

2-Bromo-3-propylpyridine

Cat. No.: B12966476
M. Wt: 200.08 g/mol
InChI Key: JFGIKFZBJODODS-UHFFFAOYSA-N
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Description

2-Bromo-3-propylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom The bromine atom is attached to the second carbon, and the propyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-propylpyridine can be achieved through several methods. One common approach involves the bromination of 3-propylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-propylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-Bromo-3-propylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to neurotransmitter analogs.

    Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and conductive polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Bromo-3-propylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hydroxypyridine: Similar structure but with a hydroxyl group instead of a propyl group.

    3-Bromopyridine: Lacks the propyl group, making it less hydrophobic.

    2-Bromo-4-methylpyridine: Contains a methyl group at the fourth position instead of a propyl group at the third position.

Uniqueness

2-Bromo-3-propylpyridine is unique due to the presence of both a bromine atom and a propyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and physicochemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-3-propylpyridine

InChI

InChI=1S/C8H10BrN/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3

InChI Key

JFGIKFZBJODODS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CC=C1)Br

Origin of Product

United States

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